Isoeugenyl acetate

Description

Isoeugenyl acetate has been reported in Valeriana officinalis with data available.

Structure

3D Structure

Properties

IUPAC Name |

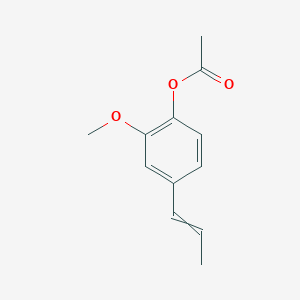

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSBVFZKQJGVEP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020590 | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; spicy, clove-like aroma | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oil, soluble (in ethanol) | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5912-87-8, 93-29-8 | |

| Record name | trans-Isoeugenol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylisoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL ACETATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"isoeugenyl acetate natural occurrence in plants"

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Isoeugenyl Acetate in Plants

Abstract

This compound, a phenylpropanoid ester, is a significant natural compound valued for its distinct warm, spicy-floral aroma reminiscent of carnation and clove.[1][2] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its natural distribution across various plant taxa, elucidates its biosynthetic origins within the intricate phenylpropanoid pathway, and presents detailed methodologies for its extraction, identification, and quantification. Furthermore, this document explores the compound's reported biological activities and its potential applications, offering a consolidated resource grounded in current scientific understanding.

Introduction to this compound

This compound (IUPAC name: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate) is the acetate ester of trans-isoeugenol.[3][4] It is recognized for its contribution to the characteristic aroma of several essential oils and is widely utilized as a fragrance and flavoring agent.[5][6] Beyond its sensory properties, this compound has garnered scientific interest for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.[3][7]

Chemical and Physical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [4][8] |

| Molecular Weight | 206.24 g/mol | [4] |

| CAS Number | 93-29-8; 5912-87-8 | [8][9] |

| Appearance | White crystalline powder | [1][10] |

| Melting Point | 79-81 °C | [3][7] |

| Odor Profile | Sweet, spicy, floral (carnation), balsamic, woody | [1][8][11] |

| Solubility | Soluble in DMSO and alcohol; insoluble in water | [7][12] |

Natural Distribution in the Plant Kingdom

This compound is a constituent of the essential oils of a select group of plants. Its presence is often associated with its precursor, isoeugenol. The concentration of this compound can vary significantly based on the plant species, geographical location, stage of development, and the specific plant part from which the essential oil is extracted.

Table of Known Plant Sources:

| Plant Species | Family | Common Name | Plant Part | Reference(s) |

| Syzygium aromaticum | Myrtaceae | Clove | Buds, Stems | [3][13] |

| Myristica fragrans | Myristicaceae | Nutmeg | Seed | [3] |

| Cinnamomum verum | Lauraceae | Cinnamon | Bark | [3] |

| Valeriana officinalis | Caprifoliaceae | Valerian | Root | [4][9][11] |

| Artemisia scoparia | Asteraceae | Redstem wormwood | Aerial parts | [9] |

| Artemisia capillaris | Asteraceae | Capillary wormwood | Aerial parts | [9] |

| Foeniculum vulgare | Apiaceae | Fennel | Seed | [9] |

The occurrence in these diverse species highlights the compound's role in plant defense and pollinator attraction.[14]

Biosynthesis of this compound

The formation of this compound is rooted in the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

The core biosynthetic steps are:

-

Phenylpropanoid Pathway Core: Phenylalanine is converted through a series of enzymatic steps (involving PAL, C4H, 4CL, and others) to produce key intermediates like p-coumaroyl-CoA.[15]

-

Formation of Coniferyl Alcohol: Further enzymatic modifications, including hydroxylation, methylation (via COMT), and reduction (via CCR, CAD), lead to the formation of coniferyl alcohol, a central precursor for both lignins and phenylpropenes.[15][16]

-

Acetylation of the Precursor: Coniferyl alcohol is acetylated by a coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate. This esterification is a critical step, as coniferyl acetate, not the free alcohol, serves as the direct substrate for the subsequent reaction.[14][15]

-

Formation of Isoeugenol: An NADPH-dependent reductase, specifically isoeugenol synthase (IGS), catalyzes the reduction of coniferyl acetate to form isoeugenol.[14] This enzyme is homologous to eugenol synthase (EGS) found in other species like basil, but directs the reaction to form the isoeugenol isomer.[14]

-

Final Acetylation: The terminal step is the acetylation of the hydroxyl group of isoeugenol to yield this compound. This reaction is catalyzed by an alcohol acyltransferase (AAT), an enzyme class responsible for the formation of various volatile esters in plants.[16]

Caption: Biosynthetic pathway of this compound from phenylalanine.

Analytical Methodologies for Isolation and Quantification

The analysis of this compound from plant matrices requires robust extraction and sensitive detection methods due to its volatile nature.

4.1. Extraction Techniques

The primary goal of extraction is to isolate the essential oil fraction containing this compound from the solid plant material.

-

Steam Distillation: This is the most common method for extracting essential oils. Plant material is exposed to steam, which ruptures the oil glands and volatilizes the aromatic compounds. The steam-oil mixture is then cooled and condensed, and the oil is separated from the aqueous phase. The choice of this method is based on its efficiency for volatile, heat-stable compounds like this compound.

-

Solvent Extraction: For heat-sensitive materials or to obtain a more complete aromatic profile (an absolute or concrete), solvent extraction using non-polar solvents like hexane or ethanol is employed. This method is more exhaustive but requires an additional step to remove the solvent.

-

Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this technique offers a "greener" alternative that avoids organic solvents and high temperatures, thus preserving the integrity of the chemical profile.

4.2. Analytical Workflow and Instrumentation

Gas Chromatography (GC) coupled with a suitable detector is the gold standard for analyzing volatile compounds like this compound.

Caption: General analytical workflow for this compound from plants.

4.3. Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the identification and quantification of this compound. The use of an analytical standard is critical for trustworthy results.

Objective: To identify and quantify this compound in an essential oil sample.

Materials:

-

Essential oil extract

-

This compound analytical standard (≥97.0% purity)[10]

-

High-purity solvent (e.g., hexane or ethyl acetate)

-

Gas chromatograph with a mass spectrometer (GC-MS)

-

GC column suitable for essential oils (e.g., DB-5ms, HP-5ms)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound standard at 1000 µg/mL in the chosen solvent.

-

Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL). The causality here is to establish a linear relationship between concentration and instrument response, which is fundamental for accurate quantification.

-

-

Sample Preparation:

-

Dilute the essential oil sample in the same solvent. The dilution factor must be chosen carefully to ensure the analyte concentration falls within the linear range of the calibration curve. A typical starting dilution is 1:100 (v/v).

-

-

GC-MS Instrumentation Parameters (Example):

-

Injector: Split/splitless, 250 °C, split ratio 50:1. A high split ratio is used to prevent column overloading with high-concentration components.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp: Increase at 4 °C/min to 240 °C.

-

Hold: 240 °C for 5 min. This temperature program is designed to separate a wide range of volatile compounds based on their boiling points.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

-

Scan Range: 40-450 m/z.

-

-

Analysis Sequence:

-

Inject a solvent blank to check for system contamination.

-

Inject each calibration standard to generate the calibration curve.

-

Inject the prepared sample(s).

-

-

Data Analysis:

-

Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Confirm identity by matching the mass spectrum of the sample peak with a reference library (e.g., NIST) and the spectrum from the injected standard.

-

Quantification: Integrate the peak area of this compound in the sample. Use the linear regression equation from the calibration curve (Area = m[Concentration] + c) to calculate the concentration in the diluted sample. Apply the dilution factor to determine the final concentration in the original essential oil.

-

Biological Activities and Potential Applications

This compound is not merely an aromatic compound; it exhibits a range of biological activities that make it a subject of interest for pharmaceutical and cosmetic research.

-

Antimicrobial Properties: The compound has demonstrated both antibacterial and antifungal properties, suggesting its potential use as a natural preservative or therapeutic agent.[7]

-

Enzyme Inhibition: Research has shown that this compound can effectively inhibit key metabolic enzymes such as acetylcholinesterase (AChE), α-glycosidase, and α-amylase.[3] This inhibitory activity points towards potential applications in managing neurodegenerative diseases and diabetes.

-

Anti-inflammatory and Antioxidant Effects: Like many phenylpropanoids, this compound is reported to have anti-inflammatory and antioxidant capabilities, which are valuable in cosmetics and drug development for treating conditions related to oxidative stress.[3][5]

-

Anticancer Potential: Preliminary studies suggest potential anticancer properties, though further research is required to validate these findings.[3]

These activities make this compound a promising candidate for further investigation in the development of new therapeutic agents.[5]

Conclusion and Future Perspectives

This compound is a naturally occurring phenylpropanoid with significant commercial and scientific value. While its presence in plants like clove and valerian is well-documented, a broader screening of the plant kingdom could reveal novel and more abundant sources. Elucidating the precise regulatory mechanisms that control the expression of key biosynthetic enzymes like IGS and AAT could enable metabolic engineering approaches to enhance its production in plants or microbial systems. Future research should focus on clinical validation of its reported biological activities and exploring its synergistic effects with other natural compounds for therapeutic applications.

References

-

The Fragrance Conservatory. This compound. [Link]

-

Ensun. This compound by Van Aroma. [Link]

-

Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences, 103(26), 10128-10133. [Link]

-

Amtrade. Iso-eugenol Acetate (93-29-8). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 876160, this compound. [Link]

-

Van Aroma. This compound. [Link]

-

Ramadoss, A., et al. (2022). The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway. Plant Biotechnology Journal. [Link]

-

The Good Scents Company. This compound. [Link]

-

ResearchGate. Proposed biochemical pathway for the synthesis of eugenol and isoeugenol. [Link]

-

The Good Scents Company. (E)-isoeugenyl acetate. [Link]

-

Calaméo. This compound - Van Aroma. [Link]

-

ResearchGate. Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. [Link]

-

Ernesto Ventós S.A. This compound. [Link]

-

Perflavory. This compound, 93-29-8. [Link]

-

ScenTree. This compound (CAS N° 93-29-8). [Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. ensun.io [ensun.io]

- 3. Isoeugenol acetate | essential oil | CAS# 93-29-8 | InvivoChem [invivochem.com]

- 4. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals [chemicalbull.com]

- 7. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 8. vanaroma.com [vanaroma.com]

- 9. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 10. This compound analytical standard 93-29-8 [sigmaaldrich.com]

- 11. This compound, 93-29-8 [thegoodscentscompany.com]

- 12. (E)-isoeugenyl acetate, 5912-87-8 [thegoodscentscompany.com]

- 13. Calaméo - this compound - Van Aroma [calameo.com]

- 14. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Spectroscopic Guide to Isoeugenyl Acetate: Structural Elucidation and Analysis

Introduction

Isoeugenyl acetate, a significant contributor to the aroma of many essential oils, is a widely utilized compound in the flavor and fragrance industries.[1][2] Its characteristic warm, spicy, and subtly floral scent profile makes it a valuable ingredient in a variety of consumer products.[1][3] The precise characterization of this molecule is paramount for quality control, regulatory compliance, and the development of new applications. This technical guide provides an in-depth exploration of the spectroscopic data of this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this important flavor and fragrance compound.

The molecular structure of this compound [

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis

A standard protocol for obtaining high-quality NMR spectra of this compound involves dissolving the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to avoid solvent interference in the ¹H NMR spectrum.[6]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[6]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

Causality Behind Experimental Choices:

-

Choice of Solvent: Deuterated solvents are essential to prevent the large proton signal of the solvent from obscuring the signals of the analyte. The choice between CDCl₃ and DMSO-d₆ can depend on the solubility of the sample and the desired chemical shift referencing.[6]

-

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, reducing the overlap of signals and simplifying spectral interpretation, which is particularly useful for the aromatic and vinylic protons in this compound.[6]

¹H NMR Spectral Data and Interpretation

While a directly assigned high-resolution spectrum is not publicly available, data from closely related structures and vendor-provided information confirm the expected chemical shifts and coupling patterns.[7] The following table summarizes the anticipated proton signals for (E)-isoeugenyl acetate.

Table 1: Predicted ¹H NMR Data for (E)-Isoeugenyl Acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 6.8 | m | 3H | Aromatic protons |

| ~6.1 | dq | 1H | Vinylic proton (C=CH) |

| ~6.4 | d | 1H | Vinylic proton (Ar-CH=) |

| 3.85 | s | 3H | Methoxy protons (-OCH₃) |

| 2.26 | s | 3H | Acetate methyl protons (-COCH₃) |

| 1.85 | d | 3H | Propenyl methyl protons (=CH-CH₃) |

Interpretation:

-

The aromatic protons appear in the downfield region (6.8-7.0 ppm) due to the deshielding effect of the benzene ring.

-

The vinylic protons of the propenyl group exhibit characteristic splitting patterns. The proton on the carbon adjacent to the aromatic ring will appear as a doublet, while the other vinylic proton will be a doublet of quartets due to coupling with the other vinylic proton and the methyl group.

-

The methoxy and acetate methyl groups appear as sharp singlets in the upfield region, as they have no adjacent protons to couple with.

-

The methyl group of the propenyl chain appears as a doublet, coupling with the adjacent vinylic proton.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The expected chemical shifts for this compound are summarized below, with data referenced from PubChem.[4]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 169.0 | Carbonyl carbon (C=O) |

| 151.5 | Aromatic C-O |

| 139.3 | Aromatic C-O |

| 136.5 | Aromatic C-C |

| 128.6 | Aromatic C-H |

| 123.4 | Vinylic C-H |

| 119.5 | Aromatic C-H |

| 110.7 | Aromatic C-H |

| 56.2 | Methoxy carbon (-OCH₃) |

| 20.8 | Acetate methyl carbon (-COCH₃) |

| 18.2 | Propenyl methyl carbon (=CH-CH₃) |

Interpretation:

-

The carbonyl carbon of the acetate group is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

-

The aromatic and vinylic carbons appear in the intermediate region of the spectrum.

-

The aliphatic carbons of the methoxy and methyl groups are found in the most upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.[8]

Step-by-Step Methodology (ATR):

-

Sample Preparation: Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a rapid and convenient method for solid samples that requires minimal sample preparation and is non-destructive.[8] It is often preferred over the more traditional KBr pellet method for its simplicity and reproducibility.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented here is sourced from PubChem.[8]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic and Aromatic |

| ~1760 | C=O stretch | Ester |

| ~1600, 1510 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester |

| ~965 | C-H bend | trans-alkene |

Interpretation:

-

The strong absorption band around 1760 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1510 cm⁻¹.

-

The C-O stretching of the ester is observed around 1200 cm⁻¹.

-

A crucial band for confirming the (E)-stereochemistry of the propenyl group is the out-of-plane C-H bending vibration around 965 cm⁻¹, which is characteristic of a trans-disubstituted alkene.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation and identification.

Experimental Protocol: GC-MS Analysis

The analysis of this compound by GC-MS involves volatilizing the sample and separating it from other components before it enters the mass spectrometer for ionization and detection.[9]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation.

-

MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Causality Behind Experimental Choices:

-

GC Separation: Gas chromatography is ideal for separating volatile and semi-volatile compounds like this compound from a complex mixture, ensuring that a pure spectrum is obtained for the target analyte.[9]

-

Electron Ionization (EI): EI is a hard ionization technique that produces a characteristic and reproducible fragmentation pattern, which is invaluable for structural elucidation and library matching.[4]

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound provides its molecular weight and a unique fragmentation pattern. The data presented here is sourced from PubChem.[4]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 164 | High | [M - CH₂CO]⁺ |

| 149 | Moderate | [M - CH₂CO - CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation:

-

The molecular ion peak at m/z 206 confirms the molecular weight of this compound (206.24 g/mol ).[4]

-

The base peak at m/z 164 corresponds to the loss of a ketene molecule (CH₂=C=O) from the molecular ion, a characteristic fragmentation of aryl acetates.

-

The fragment at m/z 149 results from the subsequent loss of a methyl radical from the m/z 164 ion.

-

The intense peak at m/z 43 is due to the acetyl cation ([CH₃CO]⁺), which is a very stable fragment.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the stereochemistry of the propenyl side chain, and mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern. The congruence of the data from these orthogonal analytical techniques offers an unambiguous identification of this compound, which is essential for its application in research, development, and quality assurance in the flavor, fragrance, and pharmaceutical industries.

References

-

PubChem. Isoeugenol, acetate. National Center for Biotechnology Information. [Link]

-

Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils - Supporting Information. Royal Society of Chemistry. [Link]

-

Jetir.org. CHARACTERISATION OF EUGENOL WITH TWO FLAVONOIDS BY VIBRATIONAL SPECTROSCOPY MEASUREMENTS. [Link]

-

GlobalCHEM. Iso-eugenol Acetate (93-29-8). [Link]

-

ResearchGate. Graph of eugenol IR spectra and their derivatives. [Link]

-

ResearchGate. UV spectral analysis of eugenol (QM) prepared by Ag(I)O oxidation. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Fragrance Conservatory. This compound. [Link]

-

ResearchGate. Quantitative Analysis of Eugenol in Different Parts of Clove. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0005802). [Link]

-

Ernesto Ventós S.A. This compound. [Link]

-

NIST WebBook. This compound 2. [Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals [chemicalbull.com]

- 3. This compound [ventos.com]

- 4. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 2 [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biosynthesis of Isoeugenyl Acetate in Valeriana officinalis

Abstract

Valeriana officinalis L., commonly known as valerian, is a medicinal plant renowned for its sedative and anxiolytic properties, which are attributed to a complex mixture of secondary metabolites. Among these are various phenylpropanoids, including the aromatic ester isoeugenyl acetate, which contributes to the plant's chemical profile. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in V. officinalis. We delve into the foundational phenylpropanoid pathway, the specific enzymatic steps leading to the isoeugenol precursor, and the final acetylation reaction. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and practical, field-proven methodologies for investigating this pathway. We detail experimental workflows for metabolite analysis, enzyme characterization, and gene expression studies, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of Phenylpropanoids in Valeriana officinalis

Valeriana officinalis produces a diverse array of bioactive compounds, including iridoids (e.g., valepotriates), sesquiterpenoids (e.g., valerenic acid), and phenylpropanoids[1]. Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. They serve numerous functions, from providing structural integrity (lignin) to acting as defense compounds and pollinator attractants[2][3]. This compound (C₁₂H₁₄O₃) is the acetate ester of trans-isoeugenol and has been identified as a constituent of V. officinalis[4][5]. While not one of the primary sedative compounds, its presence is significant for the overall chemical fingerprint and potential synergistic activities of valerian extracts. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing the production of valuable secondary metabolites and for the quality control of valerian-based products.

This guide will illuminate the multi-step enzymatic cascade that transforms phenylalanine into this compound, propose methodologies to identify the specific, yet uncharacterized, enzymes in V. officinalis, and provide actionable protocols for researchers in the field.

The Biosynthetic Pathway: From Phenylalanine to this compound

The formation of this compound is a specialized branch of the general phenylpropanoid pathway. The pathway can be conceptually divided into three major stages:

-

Core Phenylpropanoid Metabolism: Synthesis of the key intermediate, coniferyl alcohol.

-

Phenylpropene Formation: Conversion of a coniferyl intermediate to isoeugenol.

-

Terminal Acetylation: Esterification of isoeugenol to form this compound.

Stage 1: The General Phenylpropanoid Pathway to Coniferyl Alcohol

This foundational pathway is one of the most extensively studied in plant biochemistry and is initiated by the deamination of L-phenylalanine[6][7].

-

L-Phenylalanine → Cinnamic Acid: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of phenylalanine. This is a critical regulatory point, channeling carbon from primary metabolism into the vast network of phenylpropanoid products[3][8].

-

Cinnamic Acid → p-Coumaric Acid: The hydroxylation of cinnamic acid at the C4 position is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

-

p-Coumaric Acid → p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by esterification to Coenzyme A (CoA), a reaction mediated by 4-Coumarate:CoA Ligase (4CL) . The resulting thioester, p-coumaroyl-CoA, is a central branch-point intermediate[8].

-

p-Coumaroyl-CoA → Coniferyl Alcohol: A series of subsequent hydroxylation, methylation, and reduction steps convert p-coumaroyl-CoA into monolignols. To form coniferyl alcohol, the pathway proceeds through feruloyl-CoA and coniferaldehyde, involving enzymes such as Caffeoyl-CoA O-Methyltransferase (CCoAOMT) and Cinnamoyl-CoA Reductase (CCR) , followed by reduction via Cinnamyl Alcohol Dehydrogenase (CAD) .

The following diagram illustrates this upstream pathway.

Caption: Upstream Phenylpropanoid Pathway to Coniferyl Alcohol.

Stage 2: Formation of Isoeugenol

The direct conversion of coniferyl alcohol to isoeugenol is not the primary route. Groundbreaking work in model organisms such as Petunia hybrida and Ocimum basilicum (sweet basil) has demonstrated that phenylpropenes like eugenol and isoeugenol are synthesized from an activated intermediate, coniferyl acetate, via the action of specific reductases[2][9][10].

-

Coniferyl Alcohol → Coniferyl Acetate: Coniferyl alcohol is first acetylated using acetyl-CoA as the acyl donor. This reaction is catalyzed by a Coniferyl Alcohol Acetyltransferase (CFAT) , a member of the BAHD acyltransferase family[11].

-

Coniferyl Acetate → Isoeugenol: A specialized NADPH-dependent reductase, Isoeugenol Synthase (IGS) , catalyzes the formation of isoeugenol from coniferyl acetate[2][9]. This enzyme determines the position of the double bond in the propenyl side chain, distinguishing it from the synthesis of its isomer, eugenol.

While IGS has not been explicitly isolated from V. officinalis, its presence is strongly inferred based on the detection of isoeugenol and its derivatives in the plant.

Stage 3: The Final Step - Acetylation of Isoeugenol

The terminal step in the pathway is the O-acetylation of the free hydroxyl group of isoeugenol to yield this compound.

Isoeugenol → this compound: This esterification reaction is catalyzed by an Acetyl-CoA-dependent O-acetyltransferase . Based on extensive research into plant secondary metabolism, the enzyme responsible almost certainly belongs to the BAHD acyltransferase superfamily [10][12][13][14]. BAHD acyltransferases are characterized by conserved catalytic motifs (HXXXD) and are responsible for the synthesis of a vast array of plant esters[10][14].

To date, a specific "isoeugenol O-acetyltransferase" has not been functionally characterized in Valeriana officinalis. Identifying and characterizing this enzyme represents a key research opportunity. It would likely exhibit substrate promiscuity, potentially acetylating other phenylpropanoids or alcohols, a common feature of BAHD enzymes[13].

The complete proposed pathway is visualized below.

Caption: Proposed Biosynthesis Pathway of this compound.

Experimental Workflows for Pathway Investigation

Validating the proposed pathway and identifying the specific genes and enzymes in V. officinalis requires a multi-faceted experimental approach. This section outlines key workflows.

Metabolite Profiling and Quantification

Objective: To identify and quantify this compound and its precursors in different tissues (e.g., roots, leaves) and developmental stages of V. officinalis.

Causality: The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the volatile and semi-volatile nature of phenylpropanoids. Derivatization is often necessary to improve the chromatographic properties of compounds with free hydroxyl groups.

Protocol 1: GC-MS Analysis of Phenylpropanoids

-

Sample Preparation:

-

Flash-freeze 100 mg of V. officinalis tissue (e.g., root) in liquid nitrogen.

-

Grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extract with 1 mL of ethyl acetate by vortexing for 1 minute, followed by sonication for 15 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube. Repeat the extraction on the pellet and pool the supernatants.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers[4].

-

-

GC-MS Instrumentation and Conditions:

-

System: Agilent HP-6890 GC coupled with an HP-5973 Mass Selective Detector or equivalent[15].

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.

-

MS Conditions: Electron impact (EI) at 70 eV, scanning from m/z 40 to 550.

-

-

Data Analysis:

-

Identify compounds by comparing mass spectra and retention indices with authentic standards and reference libraries (e.g., NIST, Wiley).

-

Quantify using a calibration curve generated from an authentic this compound standard.

-

Enzyme Activity Assays

Objective: To functionally characterize the putative Isoeugenol O-Acetyltransferase (VoAcT) from V. officinalis.

Causality: This requires heterologous expression of a candidate gene (identified via transcriptomics) and subsequent in vitro assay. A spectrophotometric assay using Ellman's reagent (DTNB) provides a continuous, high-throughput method for measuring CoA release, which is stoichiometric with ester formation[9].

Protocol 2: BAHD Acyltransferase Assay

-

Candidate Gene Expression:

-

Identify candidate BAHD acyltransferase genes from a V. officinalis transcriptome database (e.g., via homology to known alcohol acetyltransferases).

-

Clone the full-length cDNA into an E. coli expression vector (e.g., pET-28a with an N-terminal His-tag).

-

Transform into an expression strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

-

Purify the recombinant protein using Ni-NTA affinity chromatography.

-

-

In Vitro Enzyme Assay:

-

Reaction Mixture (100 µL total volume):

-

100 mM Potassium Phosphate Buffer (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

200 µM Isoeugenol (acyl acceptor, dissolved in DMSO)

-

200 µM Acetyl-CoA (acyl donor)

-

2 µg of purified recombinant protein

-

-

Procedure:

-

Assemble the reaction mixture without Acetyl-CoA and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 10% (v/v) Trifluoroacetic Acid (TFA).

-

Alternatively, for the DTNB assay, add 200 µM DTNB to the reaction and monitor the increase in absorbance at 412 nm in real-time[9].

-

-

-

Product Verification:

-

For stopped assays, extract the reaction mixture with 200 µL of ethyl acetate.

-

Evaporate the organic phase and analyze by GC-MS (as in Protocol 1, without derivatization) to confirm the formation of this compound.

-

Gene Expression Analysis

Objective: To correlate the expression levels of candidate biosynthetic genes (e.g., VoPAL, VoIGS, VoAcT) with the accumulation of this compound.

Causality: Quantitative Real-Time PCR (qRT-PCR) is the gold standard for accurate and sensitive measurement of gene transcript levels. Proper RNA extraction from recalcitrant plant tissues rich in secondary metabolites is critical for success.

Protocol 3: qRT-PCR for Gene Expression Profiling

-

RNA Extraction:

-

Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based protocol, which is effective for tissues high in polysaccharides and phenolics.

-

Grind ~100 mg of tissue in liquid nitrogen.

-

Follow the manufacturer's protocol, including an on-column DNase digestion step to eliminate genomic DNA contamination[15].

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and verify integrity via gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

-

qRT-PCR:

-

Design gene-specific primers for target genes (e.g., VoAcT candidates) and a reference gene (e.g., Actin or Ubiquitin) using software like Primer3. Aim for amplicons of 100-200 bp.

-

Reaction Mixture (10 µL):

-

5 µL 2x SYBR Green Master Mix

-

0.5 µL each of Forward and Reverse Primer (10 µM)

-

1 µL of diluted cDNA (1:10)

-

3 µL Nuclease-free water

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 3 min.

-

40 cycles of: 95°C for 10 s, 60°C for 30 s.

-

Melt curve analysis to verify product specificity.

-

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

Data Presentation and Expected Outcomes

Systematic application of these workflows will yield quantitative data crucial for validating the biosynthetic pathway.

Table 1: Hypothetical Metabolite Profile in V. officinalis Tissues

| Compound | Root Conc. (µg/g FW) | Leaf Conc. (µg/g FW) |

| Coniferyl Alcohol | 5.2 ± 0.8 | 1.1 ± 0.3 |

| Isoeugenol | 15.7 ± 2.1 | 0.5 ± 0.1 |

| This compound | 28.4 ± 3.5 | < 0.1 (Below LOQ) |

| Valerenic Acid | 1550 ± 120 | < 1.0 (Below LOQ) |

| Data are presented as mean ± SD (n=3). LOQ = Limit of Quantification. |

Table 2: Kinetic Parameters for a Candidate VoAcT Enzyme

| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s-1) |

| Isoeugenol | 45 ± 5 | 850 ± 60 | 0.75 |

| Acetyl-CoA | 25 ± 3 | 890 ± 75 | 0.79 |

| Kinetic parameters determined using Protocol 2 and non-linear regression analysis. |

Conclusion and Future Directions

This guide outlines the scientifically supported biosynthetic pathway for this compound in Valeriana officinalis, beginning from the core phenylpropanoid pathway. While the upstream enzymes are well-established in plants, the final two enzymatic steps—catalyzed by a putative Isoeugenol Synthase (IGS) and a novel Isoeugenol O-Acetyltransferase (VoAcT) from the BAHD family—remain to be formally characterized in this species. The experimental workflows provided herein offer a robust framework for the identification and functional validation of these missing links.

Future research should focus on leveraging the transcriptomic data of V. officinalis to identify candidate IGS and BAHD genes whose expression patterns correlate with this compound accumulation. Subsequent cloning, heterologous expression, and enzymatic characterization will provide definitive proof of their roles. Elucidating this pathway not only deepens our fundamental understanding of plant specialized metabolism but also provides essential molecular tools for the potential metabolic engineering of Valeriana officinalis to enhance its therapeutic properties.

References

-

Koeduka, T., Fridman, E., Gang, D. R., Vassão, D. G., Jackson, B. L., Kish, C. M., Orlova, I., Spassov, S. L., Lewis, N. G., Noel, J. P., Baiga, T. J., Dudareva, N., & Pichersky, E. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences of the United States of America, 103(26), 10128–10133. [Link]

-

Sullivan, M. L. (2023). Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent. Methods in Enzymology, 683, 19–39. [Link]

-

King, A. J., Brown, P. N., & Shipley, P. R. (2022). Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis. White Rose Research Online. [Link]

-

Samadi, P., et al. (2022). Valerian (Valeriana officinalis) extract inhibits TNF-α and iNOS gene expression in mouse LPS-activated microglial cells. Traditional Medicine Research, 7(5), 47. [Link]

-

Luo, J., et al. (2021). Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis. Frontiers in Plant Science, 11, 622415. [Link]

-

Luo, J., et al. (2021). Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis. Frontiers in Plant Science, 11, 622415. [Link]

-

Ugur, B. (2023). RNA isolation and qRT-PCR. protocols.io. [Link]

-

Withers, S., et al. (2017). Identification and characterization of a set of monocot BAHD monolignol transferases. The Plant Journal, 90(5), 966-980. [Link]

-

Asadollahi-Baboli, M. (2015). Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques. Journal of Essential Oil Bearing Plants, 18(1), 1-13. [Link]

-

Cominelli, E., et al. (2018). Genome-Wide Identification of BAHD Acyltransferases and In vivo Characterization of HQT-like Enzymes Involved in Caffeoylquinic Acid Synthesis in Globe Artichoke. Frontiers in Plant Science, 9, 133. [Link]

-

Ji, X., et al. (2023). Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family. Frontiers in Plant Science, 14, 1269307. [Link]

-

Liu, C., et al. (2024). Genome-Wide Identification and Functional Characterization of the BAHD Acyltransferase Gene Family in Brassica napus L. International Journal of Molecular Sciences, 25(11), 5988. [Link]

-

Neuberger, A., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 19(6), 7439-7471. [Link]

-

Moghe, G. D., et al. (2023). BAHD Company: The Ever-Expanding Roles of the BAHD Acyltransferase Gene Family in Plants. Annual Review of Plant Biology, 74, 165-194. [Link]

-

Salehi, P., et al. (2006). GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. Phytochemistry, 67(19), 2176-81. [Link]

-

Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link]

-

Nair, V., et al. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]

-

Koeduka, T., et al. (2007). The characterization of a coniferyl alcohol acetyltransferase involved in the biosynthesis of the floral volatile isoeugenol. The Plant Journal, 49(2), 265-75. [Link]

-

Boatright, J., et al. (2004). Understanding in Vivo Benzenoid Metabolism in Petunia Petal Tissue. Plant Physiology, 135(4), 1993-2011. [Link]

-

Kumar, M., et al. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Plants, 9(10), 1337. [Link]

-

Wang, Y., et al. (2022). Functional Identification of Acetyl-CoA C-Acetyltransferase Gene from Fritillaria unibracteata. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Mokhtari, A., et al. (2024). Elucidating the regulatory network of valerenic acid biosynthesis in Valeriana officinalis hairy roots under different light qualities: A coexpression perspective. Industrial Crops and Products, 214, 118504. [Link]

-

Rodriguez, A., et al. (2021). Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Frontiers in Plant Science, 12, 731110. [Link]

-

Chen, J., et al. (2024). Mechanism of Valeriana officinalis L. extract improving atherosclerosis by regulating PGC-1α/Sirt3/Epac1 pathway. Journal of Ethnopharmacology, 335, 118504. [Link]

-

Lee, J. E., et al. (2016). Expression of Genes Related to Phenylpropanoid Biosynthesis in Different Organs of Ixeris dentata var. albiflora. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 575-582. [Link]

-

Wang, Y., et al. (2022). Functional Identification of Acetyl-CoA C-Acetyltransferase Gene from Fritillaria unibracteata. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Rodriguez, A., et al. (2021). Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Frontiers in Plant Science, 12, 731110. [Link]

-

Schumacher, B., et al. (2002). Lignans isolated from valerian: identification and characterization of a new olivil derivative with partial agonistic activity at A(1) adenosine receptors. Journal of Natural Products, 65(10), 1479-85. [Link]

-

Trantas, E., et al. (2009). Production of phenylpropanoid compounds by recombinant microorganisms expressing plant-specific biosynthesis genes. Metabolic Engineering, 11(6), 355-366. [Link]

-

Patočka, J., & Jakl, J. (2010). Biomedically relevant chemical constituents of Valeriana officinalis. Journal of Applied Biomedicine, 8(1), 11-18. [Link]

-

Patočka, J., & Jakl, J. (2010). Biomedically relevant chemical constituents of Valeriana officinalis. Journal of Applied Biomedicine, 8(1), 11-18. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

The Good Scents Company. (n.d.). This compound. The Good Scents Company. Retrieved January 10, 2026, from [Link]

Sources

- 1. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 5. Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Genes Related to Phenylpropanoid Biosynthesis in Different Organs of Ixeris dentata var. albiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BAHD Company: The Ever-Expanding Roles of the BAHD Acyltransferase Gene Family in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat [mdpi.com]

- 10. Genome-Wide Identification of BAHD Acyltransferases and In vivo Characterization of HQT-like Enzymes Involved in Caffeoylquinic Acid Synthesis in Globe Artichoke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tmrjournals.com [tmrjournals.com]

"physical and chemical properties of isoeugenyl acetate"

An In-depth Technical Guide to the Physical and Chemical Properties of Isoeugenyl Acetate

Introduction

This compound, a phenylpropanoid and the acetate ester of trans-isoeugenol, is a compound of significant interest across the flavor, fragrance, and pharmaceutical industries.[1] Its characteristic warm, sweet, and spicy-floral aroma profile, reminiscent of carnation and clove, makes it a valuable ingredient in a wide array of consumer products and a subject of scientific research.[2][3][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, reactivity, and safety profile, offering a technical foundation for its application and study.

1.0 Molecular and Structural Characteristics

The specific arrangement of functional groups in this compound dictates its chemical behavior and sensory properties. It is structurally defined as the acetate ester of the trans (or E) isomer of isoeugenol.[1]

-

IUPAC Name: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate[1]

-

Synonyms: Acetylisoeugenol, (E)-isoeugenyl acetate, 2-methoxy-4-(prop-1-en-1-yl)phenyl acetate[1][9]

The structure features a benzene ring substituted with a methoxy group, an acetate ester group, and a propenyl chain, which contributes to its characteristic aromatic properties.

Caption: Chemical structure of this compound.

2.0 Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and application. These properties have been determined through various experimental and computational methods.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [5][6][10] |

| Odor Profile | Sweet, spicy, floral, with carnation and clove notes | [2][5][6] |

| Melting Point | 79 - 81 °C | [11] |

| Boiling Point | 282 - 283 °C | [6][7][12] |

| Flash Point | > 93.3 °C (> 200.0 °F) [Closed Cup] | [7] |

| Solubility | Insoluble in water; Soluble in alcohol and DMSO | [10][11] |

| Water Solubility | 114.7 mg/L at 25 °C (estimated) | [10] |

| Vapor Pressure | 0.003 mm Hg at 25 °C | [7] |

| Vapor Density | 7.1 | [7] |

| LogP (Octanol/Water) | 2.654 (Calculated) | [13] |

| Tenacity on Blotter | 12 to > 400 hours | [2][5][6] |

3.0 Spectroscopic Analysis and Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. These methods provide a molecular fingerprint, confirming the structure and detecting impurities.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon skeleton.[1][14] Key expected signals in the ¹H NMR spectrum include those for the aromatic protons, the vinyl protons of the propenyl group, the methoxy protons, and the acetyl methyl protons.

3.2 Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separating this compound from a mixture and determining its molecular weight and fragmentation pattern.[1] The electron ionization (EI) mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions that aid in structural confirmation.

3.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C=C stretches of the aromatic ring and propenyl group, and C-H stretches.

Standard Protocol for GC-MS Analysis

The following protocol outlines a standard methodology for the analysis of this compound. This self-validating system ensures reproducibility and accuracy.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., ethanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC-MS System Configuration:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition and Analysis: The total ion chromatogram (TIC) is recorded. The mass spectrum corresponding to the chromatographic peak of this compound is extracted and compared against a reference spectrum from a spectral library (e.g., NIST, Wiley). The retention index is also calculated and compared to literature values for confirmation.[1][15]

Sources

- 1. This compound | C12H14O3 | CID 876160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Iso-eugenol Acetate (93-29-8) | Global Supplier Of Chemicals [chemicalbull.com]

- 4. ensun.io [ensun.io]

- 5. fraterworks.com [fraterworks.com]

- 6. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 7. vigon.com [vigon.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 10. (E)-isoeugenyl acetate, 5912-87-8 [thegoodscentscompany.com]

- 11. This compound - CAS-Number 93-29-8 - Order from Chemodex [chemodex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. This compound 2 (CAS 97412-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. rsc.org [rsc.org]

- 15. This compound 2 [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Isoeugenyl Acetate

This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the crystal structure analysis of isoeugenyl acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental protocols with computational insights to deliver a robust understanding of the solid-state characteristics of this important phenylpropanoid.

Foreword: The Significance of Crystalline Form in Molecular Function

The three-dimensional arrangement of molecules in a crystalline solid is not merely an academic curiosity; it is a fundamental determinant of a substance's physicochemical properties. For active pharmaceutical ingredients (APIs), flavorants, and fragrance compounds like this compound, the crystal structure dictates critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. A thorough understanding of the crystal structure is therefore a prerequisite for rational drug design, formulation development, and quality control. This guide delves into the multifaceted approach required to elucidate and analyze the crystal structure of this compound, from single-crystal growth to advanced spectroscopic and diffraction techniques.

This compound: A Molecular Profile

This compound, with the chemical formula C₁₂H₁₄O₃, is the acetate ester of trans-isoeugenol.[1] It is classified as a phenylpropanoid and is found in various essential oils, contributing to their characteristic aromas.[1] Its use spans the fragrance, flavor, and cosmetic industries.[2][3][4] The molecule's structure, featuring a substituted benzene ring, an acetate group, and a propenyl side chain, allows for a range of intermolecular interactions that govern its packing in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 79-81 °C | [5] |

| CAS Number | 93-29-8 | [1] |

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the atomic arrangement within a crystalline solid is single-crystal X-ray diffraction. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice.

The Path to a Single Crystal: The Art and Science of Crystallization

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step, requiring careful control over variables such as solvent, temperature, and saturation.

Protocol 1: Single-Crystal Growth of this compound by Slow Evaporation

-

Rationale: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules. The gradual removal of the solvent allows molecules to organize themselves into a thermodynamically stable crystal lattice. The choice of solvent is critical; it should be one in which the compound has moderate solubility and a significant temperature-dependent solubility profile.

-

Methodology:

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine a suitable system where this compound exhibits good solubility when heated and lower solubility at room temperature.

-

Solution Preparation: Dissolve a known quantity of high-purity this compound (≥98%) in a minimal amount of the chosen heated solvent to create a saturated or near-saturated solution. Gentle heating may be required to facilitate dissolution.

-

Filtration: While hot, filter the solution through a pre-warmed filter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Crystallization: Transfer the clear, hot filtrate to a clean crystallization vessel (e.g., a small beaker or vial). Cover the vessel with a perforated parafilm or a loosely fitting cap to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or forceps. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

-

Illuminating the Structure: Data Collection and Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal structure.

Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for SC-XRD analysis.

The Crystal Structure of this compound

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 112823.[1] The crystallographic data was first published in Zeitschrift für Kristallographie in 1995.

Table 2: Crystallographic Data for this compound (CCDC 112823)

| Parameter | Value |

| CCDC Deposition No. | 112823 |

| Empirical Formula | C₁₂H₁₄O₃ |

| Formula Weight | 206.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 5.432(1) |

| c (Å) | 16.789(3) |

| α (°) | 90 |

| β (°) | 109.54(1) |

| γ (°) | 90 |

| Volume (ų) | 1061.9(3) |

| Z | 4 |

(Note: The crystallographic parameters presented here are based on the CSD entry and the original publication. For a complete set of atomic coordinates, bond lengths, and angles, it is essential to consult the primary CIF file.)

Molecular Conformation and Packing: A detailed analysis of the CIF file would reveal the precise conformation of the this compound molecule in the crystalline state, including the torsion angles of the propenyl and acetate groups relative to the phenyl ring. The packing diagram would illustrate the intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, that stabilize the crystal lattice.

Bulk Characterization: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, powder X-ray diffraction is an indispensable tool for analyzing the bulk crystalline material. It is used for phase identification, purity assessment, and the study of polymorphism.

Protocol 2: Powder X-ray Diffraction Analysis

-

Rationale: PXRD provides a "fingerprint" of a crystalline solid. By comparing the experimental powder pattern to a pattern simulated from single-crystal data, one can confirm the phase identity and purity of a bulk sample.

-

Methodology:

-

Sample Preparation: Finely grind a small amount of crystalline this compound using a mortar and pestle to ensure a random orientation of the crystallites.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

-

Data Collection: Place the sample holder in a powder diffractometer. Collect the diffraction data over a relevant 2θ range (e.g., 5-50°) using Cu Kα radiation.

-

Data Analysis: Process the raw data to obtain a diffractogram of intensity versus 2θ. Compare the peak positions and relative intensities to a reference pattern (either from a database or simulated from the CIF file of CCDC 112823).

-

Workflow for PXRD Analysis and Phase Identification

Caption: Workflow for PXRD analysis.

Complementary Spectroscopic Techniques

Vibrational and nuclear magnetic resonance spectroscopies provide valuable information that complements diffraction data, confirming the molecular structure and probing the local chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. For solid-state analysis, solid-state NMR (ssNMR) can provide insights into the local environment and polymorphism.

-

¹H and ¹³C NMR: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra of this compound dissolved in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) can be used to confirm the molecular connectivity. A supporting information document for a study involving a derivative of this compound provides ¹³C NMR data in DMSO-d₆, showing characteristic peaks for the aromatic, olefinic, methoxy, and acetate carbons.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. In the solid state, these techniques are sensitive to the crystalline environment and can be used to identify polymorphs and study intermolecular interactions.

-

FT-IR Spectroscopy: The FT-IR spectrum of solid this compound is expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and C-H stretches.

-

Raman Spectroscopy: The Raman spectrum provides complementary information to the IR spectrum. For instance, the symmetric stretching of the benzene ring is typically strong in the Raman spectrum. The Raman spectrum of the closely related compound eugenol acetate can be used as a reference for identifying the key vibrational modes.[6]

Computational Crystal Structure Prediction (CSP)

In silico methods for crystal structure prediction are becoming increasingly valuable in materials science and pharmaceutical development. These methods aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram.

-

Methodology: CSP algorithms typically involve a global search of the potential energy landscape to identify low-energy crystal packings. The energies of these putative structures are then calculated with increasing accuracy using force fields and quantum mechanical methods.

-

Application to this compound: A CSP study on this compound could be used to explore the potential for polymorphism. By comparing the computationally predicted stable structures with the experimentally determined structure (CCDC 112823), one can gain confidence in both the experimental result and the computational model.

Relationship between Experimental and Computational Methods

Caption: Interplay of analytical techniques.

Safety and Handling